molecular formula C12H14INO2 B8172281 N-cyclobutyl-4-iodo-3-methoxybenzamide

N-cyclobutyl-4-iodo-3-methoxybenzamide

Cat. No.: B8172281
M. Wt: 331.15 g/mol
InChI Key: UCFPBHXYQUBJLU-UHFFFAOYSA-N
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Description

N-cyclobutyl-4-iodo-3-methoxybenzamide is a benzamide derivative characterized by a cyclobutyl group attached to the amide nitrogen, an iodine atom at the para position (C4), and a methoxy group at the meta position (C3) on the benzene ring. The iodine substituent may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability or blood-brain barrier penetration.

Properties

IUPAC Name

N-cyclobutyl-4-iodo-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c1-16-11-7-8(5-6-10(11)13)12(15)14-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFPBHXYQUBJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-4-iodo-3-methoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-iodo-3-methoxybenzoic acid with an appropriate amine, such as cyclobutylamine, under conditions that promote amide bond formation.

    Cyclobutyl Group Introduction: The cyclobutyl group is introduced through a nucleophilic substitution reaction, where cyclobutylamine reacts with the benzamide intermediate.

    Methoxy Group Introduction: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-4-iodo-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and cyclobutyl groups.

    Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.

Scientific Research Applications

N-cyclobutyl-4-iodo-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of biological pathways and interactions, especially those involving iodine-containing molecules.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-iodo-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may act by modulating enzyme activity, receptor binding, or other biochemical processes, depending on its specific application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-cyclobutyl-4-iodo-3-methoxybenzamide with structurally related benzamides:

Compound Name Molecular Formula Molecular Weight Amide Nitrogen Substituent Benzene Ring Substituents Key Features
This compound C₁₂H₁₅INO₂* ~380.16 g/mol† Cyclobutyl 4-iodo, 3-methoxy Compact cyclobutyl group
N-cyclohexyl-3-iodo-4-methoxybenzamide C₁₄H₁₈INO₂ 381.21 g/mol Cyclohexyl 3-iodo, 4-methoxy Bulkier cyclohexyl substituent
N-benzyl-3-iodo-4-methoxy-N-methylbenzamide C₁₆H₁₆INO₂ 381.21 g/mol Benzyl, methyl 3-iodo, 4-methoxy Steric hindrance from benzyl
3-Amino-4-methoxybenzamide C₈H₁₀N₂O₂ 166.18 g/mol -NH₂ 3-amino, 4-methoxy Polar amino group
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide C₁₅H₁₅ClN₂O₂ 296.75 g/mol 3-chloro-2-methylphenyl 3-amino, 4-methoxy Chlorine enhances lipophilicity

*Estimated based on structural analogs. †Calculated from atomic weights.

Key Observations:

  • Iodine Position : The 4-iodo substitution (target compound) contrasts with 3-iodo in and analogs. This positional difference may alter sigma receptor binding affinity, as seen in , where 3-iodo-4-methoxybenzamide derivatives showed tumor-targeting capabilities.
  • Polarity: Replacement of iodine with amino () or hydroxy () groups increases polarity, reducing lipophilicity and possibly limiting CNS penetration.

Pharmacological and Functional Comparisons

  • Sigma Receptor Targeting : Benzamide derivatives like P-(123)I-MBA () demonstrate that iodine and methoxy substitutions are critical for sigma receptor binding. The target compound’s 4-iodo configuration may offer distinct binding kinetics compared to 3-iodo analogs.
  • Biological Activity : The N-cyclohexyl analog () and N-benzyl derivative () likely exhibit different pharmacokinetic profiles due to varying steric bulk. For instance, the benzyl group in may reduce metabolic stability compared to the cyclobutyl group.
  • Therapeutic Potential: Amino-substituted analogs (–7) may serve as intermediates for anticancer agents, while iodinated derivatives () are candidates for radiopharmaceuticals.

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